tert-butyl 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole-1-carboxylate
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Overview
Description
Tert-butyl 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole-1-carboxylate is an organic compound that features a tert-butyl ester group, a nitrophenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole-1-carboxylate typically involves the reaction of 4-nitrobenzaldehyde with tert-butyl isocyanide and an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Tert-butyl 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The imidazole ring can also participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Indole derivatives
Uniqueness
Tert-butyl 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole-1-carboxylate is unique due to the presence of both a nitrophenyl group and an imidazole ring, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C14H17N3O4 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
tert-butyl 2-(4-nitrophenyl)-4,5-dihydroimidazole-1-carboxylate |
InChI |
InChI=1S/C14H17N3O4/c1-14(2,3)21-13(18)16-9-8-15-12(16)10-4-6-11(7-5-10)17(19)20/h4-7H,8-9H2,1-3H3 |
InChI Key |
FESFLEQDTNDREM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN=C1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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